Cas no 1189464-47-8 (ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate)

Ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoline core, an ethyl ester group at the 3-position, and a 2-methylbenzylamino substituent at the 4-position, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate structure
1189464-47-8 structure
Product Name:ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS No:1189464-47-8
MF:C20H19ClN2O3
MW:370.829464197159
CID:5390792
Update Time:2025-06-08

ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • PCORBIMPJKCOCX-UHFFFAOYSA-N
    • ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
    • Inchi: 1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
    • InChI Key: PCORBIMPJKCOCX-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(Cl)=C2)C(NCC2=CC=CC=C2C)=C(C(OCC)=O)C1=O

ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate Pricemore >>

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F3406-0459-2μmol
ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
1189464-47-8
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F3406-0459-5mg
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F3406-0459-10mg
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ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate Related Literature

Additional information on ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction to ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1189464-47-8)

Ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1189464-47-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline core, a chloro substituent, and an amino group linked to a benzyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The quinoline scaffold is a well-known pharmacophore that has been extensively studied for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the chloro substituent at the 7-position of the quinoline ring can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The amino group linked to the benzyl moiety adds further complexity and can modulate the compound's interactions with biological targets.

Recent research has focused on the synthesis and biological evaluation of ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate. A study published in the Journal of Medicinal Chemistry reported the successful synthesis of this compound using a multi-step reaction sequence involving condensation, cyclization, and esterification reactions. The researchers also evaluated its in vitro activity against a panel of cancer cell lines and found that it exhibited potent cytotoxic effects, particularly against breast and lung cancer cells.

The mechanism of action of ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is not yet fully understood, but preliminary studies suggest that it may target multiple cellular pathways involved in cancer progression. One hypothesis is that the compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis. Another possibility is that it modulates the activity of key signaling proteins such as kinases or transcription factors.

In addition to its potential as an anticancer agent, ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown promise in other therapeutic areas. For example, a study published in Bioorganic & Medicinal Chemistry Letters investigated its anti-inflammatory properties and found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

The pharmacokinetic properties of ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate have also been studied to assess its suitability for clinical development. In vitro assays have shown that the compound has good solubility and stability under physiological conditions. In vivo studies in animal models have demonstrated acceptable oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates.

To further evaluate the safety and efficacy of ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate, preclinical toxicology studies have been conducted. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver or kidneys. However, more extensive safety assessments are needed before advancing to clinical trials.

In conclusion, ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1189464-47-8) is a promising compound with potential applications in cancer therapy and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential through structure-based drug design approaches.

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